Cas no 1595703-91-5 (5-Isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)-)
5-Isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 5-Isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)-
-
- Inchi: 1S/C11H8BrNO3/c1-6-2-3-7(4-8(6)12)9-5-10(11(14)15)16-13-9/h2-5H,1H3,(H,14,15)
- InChI Key: YUEWMXUOXBOENX-UHFFFAOYSA-N
- SMILES: O1C(C(O)=O)=CC(C2=CC=C(C)C(Br)=C2)=N1
5-Isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-380500-0.05g |
3-(3-bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid |
1595703-91-5 | 95.0% | 0.05g |
$226.0 | 2025-03-16 | |
| Enamine | EN300-380500-0.1g |
3-(3-bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid |
1595703-91-5 | 95.0% | 0.1g |
$337.0 | 2025-03-16 | |
| Enamine | EN300-380500-0.25g |
3-(3-bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid |
1595703-91-5 | 95.0% | 0.25g |
$481.0 | 2025-03-16 | |
| Enamine | EN300-380500-0.5g |
3-(3-bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid |
1595703-91-5 | 95.0% | 0.5g |
$758.0 | 2025-03-16 | |
| Enamine | EN300-380500-1.0g |
3-(3-bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid |
1595703-91-5 | 95.0% | 1.0g |
$971.0 | 2025-03-16 | |
| Enamine | EN300-380500-2.5g |
3-(3-bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid |
1595703-91-5 | 95.0% | 2.5g |
$1903.0 | 2025-03-16 | |
| Enamine | EN300-380500-5.0g |
3-(3-bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid |
1595703-91-5 | 95.0% | 5.0g |
$2816.0 | 2025-03-16 | |
| Enamine | EN300-380500-10.0g |
3-(3-bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid |
1595703-91-5 | 95.0% | 10.0g |
$4176.0 | 2025-03-16 | |
| 1PlusChem | 1P027OET-50mg |
3-(3-bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid |
1595703-91-5 | 95% | 50mg |
$332.00 | 2024-06-20 | |
| 1PlusChem | 1P027OET-100mg |
3-(3-bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid |
1595703-91-5 | 95% | 100mg |
$479.00 | 2024-06-20 |
5-Isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)- Related Literature
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 5-Isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)-
5-Isoxazolecarboxylic Acid, 3-(3-Bromo-4-Methylphenyl)-: A Comprehensive Overview
The compound with CAS No. 1595703-91-5, commonly referred to as 5-isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)-, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the isoxazole family, a class of heterocyclic compounds known for their versatile applications in drug discovery and materials science. The isoxazole ring serves as a critical structural motif, contributing to the molecule's unique chemical properties and reactivity.
Recent studies have highlighted the potential of 5-isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)- in various therapeutic areas. For instance, researchers have explored its role as a modulator of cellular signaling pathways, particularly in the context of cancer treatment. The bromine substituent at the 3-position of the phenyl ring introduces a degree of electronic variation, which enhances the molecule's ability to interact with biological targets such as kinases and receptors.
The synthesis of this compound typically involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One common approach involves the coupling of an isoxazole derivative with a bromoarene precursor under palladium-catalyzed conditions. This method ensures high yields and excellent regioselectivity, making it suitable for large-scale production in pharmaceutical settings.
In terms of applications, 5-isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)- has shown promise in the development of antiproliferative agents. Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting key enzymes involved in cell cycle regulation. Additionally, its selective toxicity profile makes it a candidate for further investigation in targeted therapy.
From a structural perspective, the molecule's aromaticity and conjugation patterns play a crucial role in its electronic properties. The methyl group at the 4-position of the phenyl ring contributes to steric effects, which can influence both the molecule's solubility and its interaction with biological systems. These features make it an attractive scaffold for further chemical modifications and functionalization.
Recent advancements in computational chemistry have also provided deeper insights into the molecular dynamics of this compound. Quantum mechanical calculations have revealed that the isoxazole ring exhibits significant electron-withdrawing effects, which can enhance its reactivity in certain chemical transformations. This understanding has paved the way for innovative synthetic strategies and improved process optimization.
Furthermore, environmental considerations are increasingly being integrated into the development and application of such compounds. Researchers are exploring green chemistry approaches to synthesize 5-isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)- using renewable feedstocks and energy-efficient methods. These efforts align with global sustainability goals while maintaining high standards of product quality.
In conclusion, 5-isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)- represents a valuable addition to the arsenal of compounds being investigated for their therapeutic potential. Its unique structure, coupled with recent advances in synthetic and computational techniques, positions it as a promising candidate for future drug development initiatives.
1595703-91-5 (5-Isoxazolecarboxylic acid, 3-(3-bromo-4-methylphenyl)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)